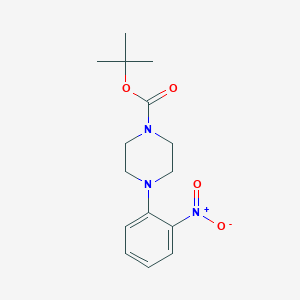

1-Boc-4-(2-nitrophenyl)piperazine

描述

属性

IUPAC Name |

tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIZVUOLBRDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620332 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170017-73-9 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1-Boc-4-(2-nitrophenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine and the introduction of the nitrophenyl group. One common method involves the following steps:

Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

Nitration: The protected piperazine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

化学反应分析

Types of Reactions

1-Boc-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, nucleophiles.

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

Reduction: 1-Boc-4-(2-aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Deprotection: 4-(2-nitrophenyl)piperazine.

科学研究应用

1-Boc-4-(2-nitrophenyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in the synthesis of bioactive molecules. The nitrophenyl group can participate in various chemical reactions, while the piperazine ring can interact with biological targets such as receptors or enzymes.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 1-Boc-4-(2-nitrophenyl)piperazine | C₁₅H₂₁N₃O₄ | 307.35 | Boc, 2-nitrophenyl | Enhanced stability, lipophilic |

| 1-(2-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | Unprotected, 2-nitrophenyl | Reactive amine, lower stability |

| 1-(3-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | Unprotected, 3-nitrophenyl | Altered electronic effects |

| 1-Boc-4-(4-chloro-2-nitrophenyl)piperazine | C₁₅H₂₀ClN₃O₄ | 341.79 | Boc, 4-Cl, 2-nitrophenyl | Increased lipophilicity, halogen effects |

| 1-[(2-Nitrophenyl)sulfonyl]piperazine | C₁₀H₁₃N₃O₄S | 271.29 | Sulfonyl, 2-nitrophenyl | Strong electron-withdrawing, acidic |

- Positional Isomerism : The 2-nitrophenyl group in this compound introduces steric hindrance near the piperazine ring, unlike the 3-nitrophenyl analog. This affects binding interactions in receptor-targeted derivatives .

- Halogen Effects: The 4-chloro substituent in 1-Boc-4-(4-chloro-2-nitrophenyl)piperazine increases molecular weight (341.79 vs.

- Protective Groups : The Boc group reduces reactivity compared to unprotected amines (e.g., 1-(2-nitrophenyl)piperazine), which are prone to oxidation and require immediate use in synthesis .

Physicochemical and Environmental Behavior

生物活性

1-Boc-4-(2-nitrophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article presents a detailed overview of its biological activity, including structure-activity relationships, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl moiety. The chemical structure can be represented as follows:

This structure is crucial for its biological activity, influencing how the compound interacts with various biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. In particular, research has shown that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

- Efficacy : The compound demonstrated an IC50 value of 0.2690 µM against PfNF54, indicating potent antiplasmodial activity. This activity was coupled with low cytotoxicity in L-6 cells (IC50 = 124.0 µM ), resulting in a selectivity index (S.I.) of 460 , which suggests a favorable therapeutic window for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced significantly by modifications to its structure.

- Substituent Effects : The introduction of different substituents on the piperazine ring or the phenyl group can enhance or diminish activity. For example, replacing the nitrophenyl group with other aromatic systems showed varying degrees of antiplasmodial activity, with some substitutions leading to moderate efficacy (IC50 values ranging from 1.012 µM to 3.297 µM ) .

| Compound | IC50 (µM) | Cytotoxicity (L-6 cells IC50) | Selectivity Index |

|---|---|---|---|

| This compound | 0.2690 | 124.0 | 460 |

| Substituted Derivative A | 1.012 | 185.0 | 182 |

| Substituted Derivative B | 3.297 | 124.0 | 37.58 |

Case Study 1: Antiplasmodial Activity

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited remarkable antiplasmodial properties. The study emphasized that structural modifications could lead to improved selectivity and reduced cytotoxicity, making these compounds promising candidates for further development in malaria treatment .

Case Study 2: Cytotoxicity Assessment

In evaluating the safety profile of these compounds, researchers conducted cytotoxicity assays on L-6 cells, demonstrating that while some derivatives maintained low toxicity levels, others exhibited significant cytotoxic effects at higher concentrations. This underscores the importance of careful structure optimization in drug design .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-(2-nitrophenyl)piperazine?

- Methodology : The synthesis typically involves coupling reactions between a Boc-protected piperazine precursor and a nitro-substituted aryl halide. For example, tert-butyl piperazine-1-carboxylate can undergo nucleophilic aromatic substitution with 2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Considerations : Monitor reaction progress via TLC to avoid over-substitution. The Boc group’s stability under basic conditions ensures regioselectivity .

Q. How is the compound characterized post-synthesis?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C-NMR (e.g., aromatic proton splitting patterns and Boc-group tert-butyl signals at δ ~1.4 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular ion consistency (m/z 307.34 for [M+H]⁺) .

- Melting Point : Compare with literature values (e.g., ~120–125°C for crystalline forms) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Solvent Optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing and reduce side reactions .

- Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide reactivity is low .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in biological activity data across assays?

- Case Study : If the compound shows variable inhibition of serotonin receptors in vitro vs. in vivo:

- Purity Check : Confirm absence of de-Boc byproducts (e.g., free piperazine) via LC-MS, as unprotected amines may exhibit off-target activity .

- Assay Conditions : Adjust pH (the Boc group is stable at neutral pH but hydrolyzes under acidic conditions) .

- Metabolic Stability : Evaluate liver microsome stability to rule out rapid degradation in vivo .

Q. What strategies improve regioselectivity during nitrophenyl group introduction?

- Directed Metalation : Use directing groups (e.g., amides) to position nitro groups ortho to the piperazine nitrogen .

- Protection/Deprotection : Temporarily protect competing reactive sites (e.g., Boc on piperazine, SEM on aryl rings) .

- Computational Modeling : DFT calculations predict electron density hotspots on the aryl ring to guide nitration .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Thermal : Decomposes above 150°C, releasing CO₂ and tert-butyl fragments (TGA/DSC data) .

- Photolytic : Nitro groups sensitize the molecule to UV light; store in amber vials under inert gas (N₂/Ar) .

- Hydrolytic : Stable in aqueous buffers (pH 6–8) for 48 hours but degrades in acidic (pH <3) or basic (pH >10) media .

Structural and Mechanistic Questions

Q. What crystallographic data are available for this compound?

- Findings : Single-crystal XRD reveals a chair conformation in the piperazine ring with dihedral angles of ~60° between the Boc and nitrophenyl groups. Hydrogen bonding between nitro oxygen and adjacent C-H groups stabilizes the lattice .

- Implications : Polymorphism screening (via slurry bridging) is critical for reproducibility in formulation studies .

Q. How does the Boc group influence pharmacological properties?

- Role : The Boc group enhances lipophilicity (logP ~2.8 vs. ~1.2 for free piperazine), improving blood-brain barrier penetration in neuropharmacology studies .

- Removal In Vivo : Carboxylesterases cleave the Boc group in hepatic tissues, enabling controlled release of the active piperazine metabolite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。